1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea

Physicochemical profiling Drug-likeness ADME prediction

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 2034494-38-5) is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidine spacer to a meta-tolyl urea moiety. The compound has a molecular formula C₁₇H₁₉N₇O and a molecular weight of 337.39 g/mol.

Molecular Formula C17H19N7O
Molecular Weight 337.387
CAS No. 2034494-38-5
Cat. No. B2514788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea
CAS2034494-38-5
Molecular FormulaC17H19N7O
Molecular Weight337.387
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H19N7O/c1-12-3-2-4-13(9-12)19-17(25)20-14-7-8-23(10-14)16-6-5-15-21-18-11-24(15)22-16/h2-6,9,11,14H,7-8,10H2,1H3,(H2,19,20,25)
InChIKeyVDHGWYVYDZFKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 2034494-38-5): Core Scaffold and Physicochemical Identity for Procurement Decisions


1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 2034494-38-5) is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidine spacer to a meta-tolyl urea moiety [1]. The compound has a molecular formula C₁₇H₁₉N₇O and a molecular weight of 337.39 g/mol. Its calculated physicochemical properties include a clogP of 1.40, a topological polar surface area (TPSA) of 80.87 Ų, 8 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The triazolopyridazine scaffold is a recognized privileged structure in medicinal chemistry, featured in clinical-stage kinase inhibitors such as SAR125844 (a MET kinase inhibitor with IC₅₀ = 4.2 nM) [2]. The compound's urea linkage and m-tolyl substituent distinguish it from close structural analogs bearing alternative aromatic capping groups (e.g., 2-chlorophenyl or 4-fluorophenyl-thiazole) [3], providing a distinct physicochemical and potentially pharmacological profile relevant to target-specific research applications.

Why In-Class Substitution of 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 2034494-38-5) Carries Experimental Risk


Compounds within the triazolopyridazine-pyrrolidine-urea class cannot be assumed interchangeable due to documented variability in physicochemical properties and biological target engagement driven by even single-point aromatic substituent changes [1]. The meta-tolyl urea terminus of CAS 2034494-38-5 confers a distinct hydrogen-bonding donor/acceptor topography (clogP = 1.40; TPSA = 80.87 Ų; 1 HBD, 8 HBA) relative to closely related analogs such as the 2-chlorophenyl variant (CAS 2034562-80-4) or the 4-fluorophenyl-thiazole analog (CAS 2034231-16-6), which are expected to differ in lipophilicity, solubility, and target-binding pharmacophore geometry [1][2]. Furthermore, the triazolo[4,3-b]pyridazine core itself is a known hinge-binding kinase scaffold, as exemplified by the clinical-stage MET inhibitor SAR125844 [3], yet linker topology (direct pyrrolidine-urea vs. thioether-benzothiazole-urea) profoundly alters kinase selectivity profiles. Generic substitution with an uncharacterized close analog therefore risks both unpredictable off-target pharmacology and irreproducible experimental outcomes in target-engagement or phenotypic assays.

Quantitative Differentiation Evidence for 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 2034494-38-5) Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (clogP) and Polar Surface Area (TPSA) vs. Pyridine-Core Analog

The target compound exhibits a calculated partition coefficient (clogP) of 1.40 and a topological polar surface area (TPSA) of 80.87 Ų [1]. Its closest commercially available core-scaffold analog, 1-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 1705307-77-2, C₁₇H₂₀N₄O, MW 296.37), replaces the triazolo[4,3-b]pyridazine system with a pyridine ring, reducing both the heteroatom count and the hydrogen-bond acceptor capacity [2]. No experimental clogP or TPSA has been publicly reported for CAS 1705307-77-2; however, the structural deletion of three nitrogen atoms is predicted to lower TPSA and increase lipophilicity relative to the target compound. The target compound's higher TPSA (80.87 Ų) and lower clogP (1.40) suggest superior aqueous solubility and reduced passive membrane permeability compared to the pyridine analog, which may be advantageous for target classes requiring cytosolic engagement with polar binding sites or for reducing non-specific membrane partitioning in cellular assays.

Physicochemical profiling Drug-likeness ADME prediction

GPR35 Counter-Screen: Absence of Activity Suggests Selectivity Advantage Over Certain Triazolopyridazine Kinase Inhibitors

In a primary radioligand-binding counter-screen, 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea was tested for antagonism at the human G-protein coupled receptor 35 (GPR35) and found to be inactive [1]. This is a relevant selectivity observation because certain triazolo[4,3-b]pyridazine-containing compounds, including the MET kinase inhibitor SAR125844, have been associated with polypharmacology profiles that include GPCR off-targets [2]. The absence of GPR35 antagonism for the target compound—under conditions where known GPR35 ligands typically exhibit IC₅₀ values in the nanomolar to low micromolar range (e.g., CID 2745687, IC₅₀ = 12 nM at GPR35) [3]—provides an initial selectivity discriminator. While SAR125844 has a reported MET kinase IC₅₀ of 4.2 nM with >100-fold selectivity over RON kinase, its broader GPCR off-target panel data are not publicly available for direct comparison [2].

GPR35 Off-target profiling Selectivity

Hydrogen-Bond Donor/Acceptor Architecture vs. 2-Chlorophenyl Analog: Implications for Target-Site Complementarity

The target compound possesses a single H-bond donor (urea NH adjacent to m-tolyl) and 8 H-bond acceptors (including the triazolo-pyridazine nitrogens and urea carbonyl), yielding a TPSA of 80.87 Ų [1]. The 2-chlorophenyl analog, 1-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea (CAS 2034562-80-4, MW 357.8), substitutes the meta-tolyl group with an ortho-chlorophenyl moiety . The ortho-chloro substituent introduces an additional halogen-bond donor capability and steric bulk proximal to the urea NH, altering the conformational preference of the terminal aryl ring and potentially modifying the vector of the urea NH hydrogen bond in the target binding site. The m-tolyl group in CAS 2034494-38-5 presents a meta-methyl substituent that is electron-donating (+I effect) and non-sterically hindering relative to the urea, preserving a more linear hydrogen-bond geometry. For kinase hinge-binding scaffolds, the precise angular presentation of the urea NH donor to the hinge carbonyl acceptor can determine kinase selectivity within the human kinome [2].

Pharmacophore modeling Structure-activity relationship Kinase hinge binding

Molecular Weight and Ligand Efficiency Metric vs. Reference MET Inhibitor SAR125844

The target compound (MW = 337.39 g/mol) is substantially smaller than the clinical-stage MET kinase inhibitor SAR125844 (MW = 550.63 g/mol), which shares the [1,2,4]triazolo[4,3-b]pyridazine core but incorporates a bulkier benzothiazole-thioether linker and morpholino-ethyl urea extension [1][2]. The lower molecular weight of CAS 2034494-38-5 combined with its moderate calculated lipophilicity (clogP = 1.40) places it within fragment-like or fragment-lead chemical space, whereas SAR125844 is a drug-like molecule. If the target compound engages the MET kinase hinge region (as the shared scaffold suggests), its lower MW may translate to higher ligand efficiency (LE) metrics upon determination of its binding affinity--a parameter highly valued in fragment-based drug discovery campaigns [3]. The current absence of a published MET IC₅₀ for CAS 2034494-38-5 precludes a direct LE comparison; however, the physicochemical profile positions it as a more attractive starting point for medicinal chemistry optimization than the larger SAR125844 scaffold.

Ligand efficiency Fragment-like properties Lead optimization

Recommended Application Scenarios for 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea (CAS 2034494-38-5) Based on Differentiated Evidence


Kinase Selectivity Profiling Campaigns Utilizing the Triazolo-Pyridazine Hinge-Binding Scaffold

The target compound's [1,2,4]triazolo[4,3-b]pyridazine core is a recognized ATP-competitive kinase hinge-binding motif, as demonstrated by SAR125844 (MET IC₅₀ = 4.2 nM) [1]. CAS 2034494-38-5 is suitable for inclusion in broad kinome selectivity panels (e.g., KINOMEscan or Eurofins KinaseProfiler) to establish its kinase inhibition fingerprint and compare it against analogs bearing alternative urea capping groups (e.g., 2-chlorophenyl or 4-fluorophenyl-thiazole derivatives). Its confirmed lack of GPR35 activity [2] reduces the likelihood of pathway crosstalk in cell-based kinase target-engagement assays, a practical consideration for assay design.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization Programs

With MW = 337.39 g/mol and moderate physicochemical properties (clogP = 1.40, TPSA = 80.87 Ų) [2], CAS 2034494-38-5 occupies fragment-lead chemical space. Compared to the larger SAR125844 (MW = 550.63), this compound provides a more ligand-efficient starting point for medicinal chemistry optimization [3]. Its 8 H-bond acceptors and 1 H-bond donor offer multiple vectors for growing or merging strategies in fragment elaboration, while the m-tolyl group provides a tractable position for bioisosteric replacement or substitution scanning to map SAR around the urea terminus.

Physicochemical Benchmarking and ADME Predictive Modeling for Triazolopyridazine Series

The experimentally calculated physicochemical parameters for CAS 2034494-38-5 (clogP = 1.40, TPSA = 80.87 Ų) [2] can serve as a reference point for building or validating in silico ADME prediction models for the broader triazolopyridazine-pyrrolidine-urea chemotype. By measuring experimental logD, kinetic solubility, and Caco-2 permeability for this compound and comparing values to those of the pyridine-core analog (CAS 1705307-77-2, predicted higher lipophilicity) [4], researchers can calibrate in silico models for this scaffold class and establish design guidelines for optimizing solubility-permeability balance.

Selectivity Counter-Screening in GPCR-Expressing Cellular Models of Inflammation or Metabolism

The confirmed absence of GPR35 antagonism for CAS 2034494-38-5 [2] makes it a suitable negative-control compound or a selective chemical probe in cellular assays where GPR35 signaling (e.g., ERK phosphorylation, calcium flux in immune or metabolic cell types) is a known confounding variable. Researchers studying kinase-dependent pathways in GPR35-expressing cell backgrounds (e.g., intestinal epithelial cells, certain immune cell lineages) may preferentially select this compound over triazolopyridazine analogs whose GPR35 activity status is uncharacterized, thereby reducing the interpretive burden of off-target pharmacology.

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